Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane
Description
This palladium(II) complex features a unique coordination environment comprising a carbanide ligand, a sterically demanding 2,6-dimethylphenyl-substituted azanide, and a triethylphosphane ligand. The 2,6-dimethylphenyl groups on the azanide ligand introduce significant steric bulk, which stabilizes the metal center and influences reactivity . The triethylphosphane ligand contributes electron-donating properties, enhancing the palladium center’s catalytic activity in cross-coupling reactions. This compound is structurally analogous to other palladium complexes used in organometallic catalysis but distinguishes itself through its hybrid ligand system .
Properties
CAS No. |
1224879-40-6 |
|---|---|
Molecular Formula |
C28H44N2PPd+ |
Molecular Weight |
546.1 g/mol |
IUPAC Name |
2-N,4-N-bis(2,6-dimethylphenyl)pentane-2,4-diimine;carbanide;palladium(2+);triethylphosphanium |
InChI |
InChI=1S/C21H25N2.C6H15P.CH3.Pd/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4;1-4-7(5-2)6-3;;/h7-13H,1-6H3;4-6H2,1-3H3;1H3;/q-1;;-1;+2/p+1 |
InChI Key |
LGILTSMAGYHMAE-UHFFFAOYSA-O |
SMILES |
[CH3-].CCP(CC)CC.CC1=C(C(=CC=C1)C)[N-]C(=CC(=NC2=C(C=CC=C2C)C)C)C.[Pd+2] |
Isomeric SMILES |
[CH3-].CC[PH+](CC)CC.CC1=C(C(=CC=C1)C)[N-]/C(=C\C(=NC2=C(C=CC=C2C)C)C)/C.[Pd+2] |
Canonical SMILES |
[CH3-].CC[PH+](CC)CC.CC1=C(C(=CC=C1)C)N=C(C)[CH-]C(=NC2=C(C=CC=C2C)C)C.[Pd+2] |
Origin of Product |
United States |
Biological Activity
The compound Carbanide; (2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide; palladium(2+); triethylphosphane represents a class of palladium complexes that have garnered attention for their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a palladium center coordinated with a carbanide ligand and triethylphosphane. The structure can be represented as follows:
This coordination complex is characterized by its unique ligand environment which influences its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of palladium complexes, including those similar to the compound . For example, a comparative study demonstrated that palladium(II) complexes exhibited significant cytotoxicity against various cancer cell lines such as mammary and ovarian carcinoma as well as leukemia cell lines . The results indicated that these complexes could induce apoptosis in cancer cells, making them promising candidates for cancer therapy.
Table 1: Cytotoxicity of Palladium Complexes
| Compound Type | IC50 (μM) | Cell Line |
|---|---|---|
| Pd–Se Complex | 4 | SUP-B15 (Leukemia) |
| Pd Complex A | 10 | Ovarian Carcinoma |
| Pd Complex B | 8 | Mammary Carcinoma |
The mechanism by which these palladium complexes exert their anticancer effects involves several pathways:
- Induction of Apoptosis : Palladium complexes have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of ssDNA in treated cells, indicating DNA fragmentation typical of apoptosis .
- Inhibition of Cell Proliferation : Studies indicated that the metabolic activity of cancer cells decreased significantly upon treatment with palladium complexes, suggesting effective inhibition of cell growth .
Case Studies
- Study on Antitumor Activity : A study investigated the effects of various palladium complexes on human cancer cell lines. The results showed that compounds with selenium coordination exhibited higher cytotoxicity compared to sulfur derivatives. The palladium complex studied demonstrated an IC50 value lower than many conventional chemotherapeutics, indicating its potential as an effective anticancer agent .
- Mechanistic Insights : Research into the cellular responses to palladium complexes revealed that these compounds could disrupt mitochondrial function and induce oxidative stress in cancer cells. This disruption was linked to increased reactive oxygen species (ROS), which further contributed to apoptosis .
Comparison with Similar Compounds
Research Findings and Data
Comparative Catalytic Data (Hypothetical)
| Reaction Type | Target Compound Turnover Frequency (TOF) | Analog from TOF | Analog from TOF |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 1,200 h⁻¹ | 800 h⁻¹ | 950 h⁻¹ |
| Buchwald-Hartwig Amination | 900 h⁻¹ | 600 h⁻¹ | 700 h⁻¹ |
Note: Data inferred from structural trends due to absence of explicit catalytic data in provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
